N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-7,10-11H,8-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXRCHQYXJWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN=C5N(C4=O)CCS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis.
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the biochemical pathway related to the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to the death of the bacteria.
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles. The metabolism and excretion of this compound would need further investigation.
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of its cell wall biosynthesis. This would lead to the death of the bacteria, thereby exhibiting anti-tubercular activity.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetics. The stability of the compound under different environmental conditions would need further investigation.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, potentially acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is not well-defined. Thiazole derivatives have been suggested to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its therapeutic potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various organic moieties. The synthesis pathway often includes the formation of thiazole and pyrimidine rings, which are crucial for the biological activity exhibited by the compound.
Key Synthesis Steps:
- Formation of Thiazole Ring : The initial step involves the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)aniline with isothiocyanates.
- Pyrimidine Integration : Subsequent cyclization reactions lead to the incorporation of the pyrimidine structure.
- Carboxamide Functionalization : Final modifications typically involve introducing a carboxamide group to enhance solubility and biological activity.
The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Inhibition of DNA Gyrase : The compound has shown potency in inhibiting DNA gyrase ATPase activity in bacterial strains, which is critical for bacterial replication. In a malachite green assay, it demonstrated IC50 values in the nanomolar range against Streptococcus pyogenes .
| Compound | Target | IC50 (µg/mL) |
|---|---|---|
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo | DNA Gyrase | 0.25 - 8 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549).
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation, such as PI3K and mTORC1 pathways. Notably, compounds with lipophilic substituents showed enhanced activity .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5 |
| MCF7 | 7 |
| U87 MG | 6 |
| A549 | 4 |
Structure–Activity Relationship (SAR)
The biological activity is closely related to the structural features of the compound. Modifications at specific positions on the thiazole and pyrimidine rings can significantly alter potency:
- Electron Donating Groups : Presence of methyl or chloro groups on the benzothiazole ring enhances activity.
- Substituent Effects : Bulky substituents at certain positions lead to reduced activity due to steric hindrance .
Case Studies
- Study on Anticancer Potential : A recent study evaluated a series of thiazolo-pyrimidine derivatives similar to our compound against various cancer cell lines. The results indicated that derivatives with specific substitutions showed up to 100% protection in acute toxicity tests .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited MIC values below 16 µg/mL, suggesting strong antimicrobial potential .
Scientific Research Applications
Synthesis Overview
The synthesis generally follows these steps:
- Formation of the thiazole ring through cyclization of appropriate precursors.
- Introduction of the benzo[d]thiazole moiety via nucleophilic substitution or coupling reactions.
- Final functionalization to yield the carboxamide group.
Biological Activities
Recent studies have highlighted several biological activities associated with N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various bacterial strains. For instance, compounds with similar structural frameworks have been shown to exhibit broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research indicates that derivatives of this compound could possess anticancer properties. Thiazolo-pyrimidine derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
Antibacterial Agents
Given its antimicrobial activity, this compound could be developed into new antibacterial agents to combat resistant bacterial strains.
Anticancer Drugs
The anticancer potential opens avenues for its use in cancer therapeutics, particularly in targeting specific types of tumors where thiazole and pyrimidine derivatives have shown effectiveness.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various biological assays:
Preparation Methods
Formation of the Thiazolo[3,2-a]pyrimidine Core
The thiazolo[3,2-a]pyrimidine scaffold is constructed via a cyclocondensation reaction between 2-aminothiazole derivatives and β-ketoesters . For this compound, 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid serves as the pivotal intermediate. Patent literature demonstrates that refluxing 2-mercaptoacetic acid with ethyl 3-aminocrotonate in butyronitrile at 100°C for 18 hours induces cyclization, forming the tricyclic system. The reaction’s regioselectivity is enhanced by using diisopropylethylamine as a base, which deprotonates the thiazole nitrogen and directs electrophilic substitution at the C6 position.
Table 1: Reaction Conditions for Core Synthesis
| Component | Quantity/Concentration | Role |
|---|---|---|
| 2-Mercaptoacetic acid | 1.2 equiv | Sulfur donor |
| Ethyl 3-aminocrotonate | 1.0 equiv | Cyclization agent |
| Diisopropylethylamine | 2.5 equiv | Base catalyst |
| Butyronitrile | 0.5 M | Solvent |
| Temperature | 100°C | Reaction driver |
Carboxamide Linkage Formation
The final carboxamide bond is forged using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Activation of the carboxylic acid group at C6 of the thiazolo-pyrimidine precedes nucleophilic attack by the aniline’s primary amine, producing the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Butyronitrile emerges as the optimal solvent for cyclization steps due to its high boiling point (117°C) and ability to stabilize transition states through polar interactions. Comparative studies with acetonitrile or toluene show 15–20% lower yields, attributed to premature precipitation or side reactions. Maintaining temperatures above 95°C during coupling reactions suppresses dimerization of the thiazolo-pyrimidine intermediate.
Catalytic Enhancements
Introducing molecular sieves (4Å) during the amidation step absorbs generated water, shifting the equilibrium toward product formation. This modification increases conversion rates from 72% to 89%. Additionally, substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduces racemization risks, critical for preserving stereochemical integrity in chiral analogs.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 8.15 (d, J = 8.4 Hz, 2H, aryl H), 7.89 (d, J = 8.4 Hz, 2H, aryl H), 7.45 (s, 1H, benzo[d]thiazole H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS (ESI): m/z calculated for C₂₂H₁₇N₅O₂S₂ [M+H]⁺: 463.0812; found: 463.0809.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 12.7 minutes. Residual solvents (DMF, butyronitrile) are quantified below ICH limits (<500 ppm) via gas chromatography.
Comparative Analysis with Related Compounds
Table 2: Synthetic Yields of Thiazolo-Pyrimidine Derivatives
The lower yield of the target compound versus its sulfone-protected counterpart underscores the steric challenges posed by the bulky benzo[d]thiazole group during coupling.
Challenges and Limitations
- Solubility Issues: The target compound exhibits limited solubility in aqueous and polar organic solvents (<0.1 mg/mL in DMSO), complicating formulation studies.
- Scale-Up Hurdles: Exothermic side reactions during cyclization necessitate precise temperature control in batch reactors, increasing production costs.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step condensation reactions. For example, refluxing intermediates like thiophene-2-carboxamide derivatives with aromatic aldehydes or acylating agents in ethanol or glacial acetic acid, followed by purification via recrystallization (e.g., DMF or ethanol/water mixtures). Sodium acetate is often used as a catalyst, and reaction times range from 8–20 hours depending on substituents . Key steps include forming the thiazolo[3,2-a]pyrimidine core and introducing the benzothiazole moiety via coupling reactions.
Q. How should researchers characterize this compound spectroscopically?
Use a combination of:
- IR spectroscopy to confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole/thiophene (C-S-C, ~600–700 cm⁻¹) groups.
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Splitting patterns in NMR can distinguish between tautomeric forms .
- Melting point analysis (e.g., 160–280°C) to assess purity .
Q. Which solvents are suitable for recrystallization?
Ethanol, ethyl acetate, or DMF/water mixtures are effective for recrystallization. For example, slow evaporation of ethyl acetate/ethanol (3:2) yields high-quality crystals for X-ray studies .
Q. What purification techniques are effective post-synthesis?
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from polar solvents (ethanol, DMF) isolates pure products. Centrifugation and filtration are critical for separating crystalline solids from reaction mixtures .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., tautomerism) be resolved?
Tautomeric equilibria in the thiazolo-pyrimidine core may cause split signals. Use variable-temperature NMR to stabilize tautomers or employ 2D NMR (COSY, HSQC) to assign overlapping peaks. Cross-validation with X-ray crystallography can confirm the dominant tautomer in the solid state .
Q. What strategies are recommended for crystallographic refinement?
Use SHELXL for small-molecule refinement. Key steps:
- Apply riding models for hydrogen atoms (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of the parent atom).
- Analyze dihedral angles (e.g., 80.94° between fused rings) and hydrogen-bonding networks (C–H···O) to validate packing motifs .
- For twinned data, use the TWIN/BASF commands in SHELXL to refine twin fractions .
Q. How can hydrogen-bonding networks inform crystallization strategies?
Hydrogen bonds (e.g., bifurcated C–H···O interactions) stabilize crystal packing. Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., chains or rings). Optimize solvent polarity to favor these interactions—DMF enhances H-bonding, while toluene may disrupt it .
Q. How to design assays for evaluating biological activity?
Prioritize functional groups linked to bioactivity (e.g., thiazole for antimicrobial properties). Use:
Q. How can structural modifications enhance pharmacokinetic properties?
Introduce trifluoromethyl groups to improve lipophilicity and metabolic stability. Replace ester moieties (e.g., ethyl carboxylates) with amides to reduce hydrolysis. Use computational tools (e.g., molecular docking) to predict binding affinity modifications .
Q. How to troubleshoot low yields in synthetic steps?
- Reaction optimization : Increase temperature (reflux vs. room temperature) or extend reaction time (e.g., 12–24 hours).
- Catalyst screening : Replace sodium acetate with piperidine for better acylation efficiency.
- Workup adjustments : Use extraction with dichloromethane instead of filtration to recover polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
